molecular formula C16H27Cl2N5 B2409643 (1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride CAS No. 2416874-75-2

(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride

Cat. No. B2409643
CAS RN: 2416874-75-2
M. Wt: 360.33
InChI Key: OTUPXOLLHVLWQF-NJHZPMQHSA-N
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Description

“(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride” is a chemical compound that has been studied for its potential applications in various fields . It is known to exist in polymorphic and salt forms, including tosylate salts, oxalate salts, fumarate salts, camsylate salts, citrate salts, hydrochloride salts, and naphthalene-1,5-disulfonic acid salts .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopentane ring attached to a pyrazolo[1,5-a]pyrimidin-7-yl group and a pentan-3-yl group . The compound’s structure has been characterized by X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis coupled to mass spectrometry (TGA-MS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, dissolution, and pharmacokinetic properties, can vary depending on its specific form . For instance, its polymorphic and salt forms have been found to have desirable solubility, dissolution, and pharmacokinetic properties .

Scientific Research Applications

Synthesis and Structural Characterization

(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride and its derivatives are primarily studied for their synthesis and structural properties. One study focused on synthesizing and characterizing pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines using multinuclear NMR spectroscopy. The work established the structure of reaction products through comprehensive spectral analysis, utilizing techniques such as (1H–13C) HMQC and (1H–13C) and (1H–15N) HMBC experiments (Aggarwal et al., 2009).

Regioselective Synthesis

Various studies have been conducted on the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. For instance, a novel protocol was developed to prepare a series of 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids by a solvent-free cyclocondensation, demonstrating good yields and regiospecificity (Quiroga et al., 2007). Another study highlighted an efficient and environmentally benign synthesis of new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium, noting their potential as antimicrobial agents (Aggarwal et al., 2011).

Antimicrobial and Antibacterial Properties

Research has also explored the antimicrobial and antibacterial properties of pyrazolo[1,5-a]pyrimidines. For example, a study synthesized two novel pyrazolo[1,5-a]pyrimidine compounds and analyzed their antibacterial activity along with biophysical insights into their interactions with plasma proteins (He et al., 2020). Additionally, synthesis of new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines was carried out, and some compounds exhibited pronounced antimicrobial properties (Sirakanyan et al., 2021).

Future Directions

The compound is currently being investigated for its potential applications in various fields . Its interaction with CDK9 suggests a potential role in cancer treatment, and it is currently being investigated in a phase 1/2 dose escalation and expansion clinical trial in patients with relapsed or refractory solid tumors .

properties

IUPAC Name

(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5.2ClH/c1-3-11(4-2)14-10-16(19-13-6-5-12(17)9-13)21-15(20-14)7-8-18-21;;/h7-8,10-13,19H,3-6,9,17H2,1-2H3;2*1H/t12-,13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUPXOLLHVLWQF-NJHZPMQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NC2=CC=NN2C(=C1)NC3CCC(C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C1=NC2=CC=NN2C(=C1)N[C@H]3CC[C@@H](C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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